- A metal-free multicomponent strategy for amidine synthesisChemRxiv, 2022, 1, 1-8,
Cas no 941-55-9 (4-Methylbenzenesulfonyl azide -)

4-Methylbenzenesulfonyl azide - 化学的及び物理的性質
名前と識別子
-
- p-Toluenesulfonyl azide
- 4-methyl-benzenesulfonylazid
- Benzenesulfonylazide,4-methyl-
- P-TOLUENESULFONYL AZIDE OR 4-METHYLBENZENESULFONYL AZIDE
- 4-Methylbenzenesulfonyl azide
- Tosyl azide
- 4-Methylbenzenesulfonic acid azide
- p-Methylbenzenesulfonic acid azide
- diazonio-(4-methylphenyl)sulfonylazanide
- 4-Methylbenzenesulfonyl azide (ACI)
- p-Toluenesulfonyl azide (6CI, 7CI, 8CI)
- 4-Methylphenylsulfonyl azide
- 4-Toluenesulfonyl azide
- Azido-p-toluenesulfonic acid
- NSC 138649
- p-Methylbenzenesulfonyl azide
- p-Methylphenylsulfonyl azide
- p-Toluenesulfonazide
- p-Toluenesulfonic acid azide
- p-Tolylsulfonyl azide
- p-Tosyl azide
- Tosyl nitride
- para-toluene-sulfonylazide
- EINECS 213-381-5
- SCHEMBL137120
- NSC-138649
- Tosyl azide, 10% in toluene
- p-toluenesulphonyl azide
- p-toluenesulfonylazide
- 97F7BLE97S
- 941-55-9
- MFCD00180767
- J-524062
- 4-toluene sulphonyl azide
- p-toluene-sulfonylazide
- p-Toluenesulfonyl azide;4-Methylbenzenesulfonyl azide
- TOLUENESULFONAZIDE, P-
- 4-toluenesulphonyl azide
- p-tolylsulfonylazide
- para toluene sulfonyl azide
- p-toluene sulfonylazide
- EN300-73297
- NSC138649
- NS00040169
- p-Toluenesulfonyl azide (8CI)
- DB-008676
- Benzenesulfonyl azide, 4-methyl-
- 4-methyl-benzenesulfonyl azide
- para-toluene sulfonyl azide
- AS-37674
- 4-methylbenzene-1-sulfonyl azide
- toluene-p-sulphonyl azide
- N-diazo-4-methylbenzenesulfonamide
- p-toluene-sulfonyl azide
- AB04417
- DTXSID4061333
- doi:10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
- DTXCID5048920
- UNII-97F7BLE97S
- AKOS009237058
- para-toluenesulfonylazide
- 10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
- tosylazide
- Q1445465
- para-toluenesulfonyl azide
- 4-Methylbenzenesulfonyl azide -
-
- MDL: MFCD00180767
- インチ: 1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
- InChIKey: NDLIRBZKZSDGSO-UHFFFAOYSA-N
- ほほえんだ: [N-]=[N+]=NS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 197.025898g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 197.025898g/mol
- 単一同位体質量: 197.025898g/mol
- 水素結合トポロジー分子極性表面積: 56.9Ų
- 重原子数: 13
- 複雑さ: 305
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: ~0.90 g/mL at 20 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: 華氏温度:39.2°f
摂氏度:4°c - 屈折率: n20/D 1.502
- PSA: 92.27000
- LogP: 2.52756
- ようかいせい: それはほとんどの有機溶媒に溶解し、通常はCH 2 Cl 2、Et 2 OまたはEtOHに用いられる。
- 濃度: 11-15 % (w/w) in toluene
4-Methylbenzenesulfonyl azide - セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H300-H304-H315-H336-H361d-H373
- 警告文: P210-P261-P264-P281-P301+P310-P331
- 危険物輸送番号:UN1294 - class 3 - PG 2 - Toluene, solution
- WGKドイツ:3
- 危険カテゴリコード: 63-11-28-38-48/20-65-67
- セキュリティの説明: S16; S35
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R5
4-Methylbenzenesulfonyl azide - 税関データ
- 税関コード:2929909090
- 税関データ:
中国税関コード:
2929909090概要:
292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Methylbenzenesulfonyl azide - 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-5g |
4-Methylbenzenesulfonyl azide - |
941-55-9 | 75%w/w in Ethyl acetate | 5g |
¥41.0 | 2023-09-01 | |
TRC | M236935-1g |
4-Methylbenzenesulfonyl Azide |
941-55-9 | 1g |
$ 115.00 | 2022-06-04 | ||
abcr | AB493571-5 g |
p-Toluenesulfonyl azide, 30% in toluene; . |
941-55-9 | 30% | 5g |
€96.10 | 2023-06-15 | |
Enamine | EN300-73297-2.5g |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 93% | 2.5g |
$161.0 | 2023-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P39900-25g |
P-Toluenesulfonyl Azide |
941-55-9 | 25g |
¥78.0 | 2021-09-08 | ||
Enamine | EN300-73297-1.0g |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 93% | 1.0g |
$152.0 | 2023-02-12 | |
OTAVAchemicals | 2447640-50MG |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 95% | 50MG |
$29 | 2023-07-03 | |
OTAVAchemicals | 2447640-100MG |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 95% | 100MG |
$52 | 2023-07-03 | |
abcr | AB493571-100 g |
p-Toluenesulfonyl azide, 30% in toluene; . |
941-55-9 | 30% | 100g |
€527.70 | 2023-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-100g |
4-Methylbenzenesulfonyl azide - |
941-55-9 | 75%w/w in Ethyl acetate | 100g |
¥288.0 | 2022-06-10 |
4-Methylbenzenesulfonyl azide - 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Cooperative Lewis Acid-1,2,3-Triazolium-Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to DiaminoamidesAngewandte Chemie, 2023, 62(36),,
ごうせいかいろ 3
- Modified oligonucleotides activating RNAse H for use in therapy and diagnosis, Russian Federation, , ,
ごうせいかいろ 4
- 1,2,3-Thiadiazole-sulfil(sulfone)imine heterocyclic derivatives as insecticides and fungicides and their preparation, agricultural compositions and use in the treatment of insects and fungal infection, China, , ,
ごうせいかいろ 5
- A switch to vinylogous reactivity of vinyl diazo esters for the C-H allylation of benzamides by merging cobalt and photoredox catalysisChemical Communications (Cambridge, 2022, 58(100), 13967-13970,
ごうせいかいろ 6
- Product-Derived Bimetallic Palladium Complex Catalyzes Direct Carbonylation of SulfonylazidesAngewandte Chemie, 2016, 55(18), 5545-5549,
ごうせいかいろ 7
- Caged cyclopropenes for controlling bioorthogonal reactivityOrganic & Biomolecular Chemistry, 2018, 16(22), 4081-4085,
ごうせいかいろ 8
- Preparation of a Library of Poly(N-sulfonylimidates) by Cu-Catalyzed Multicomponent PolymerizationACS Macro Letters, 2014, 3(8), 791-794,
ごうせいかいろ 9
- Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of CyclopentylaminesAngewandte Chemie, 2011, 50(50), 12075-12079,
ごうせいかいろ 10
- 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion: a one pot domino approach in a three component couplingChemRxiv, 2022, 1, 1-5,
ごうせいかいろ 11
- Metal-Free Multicomponent Strategy for Amidine SynthesisJournal of the American Chemical Society, 2022, 144(45), 20672-20679,
ごうせいかいろ 12
- Formal Homo-Nazarov and Other Cyclization Reactions of Activated CyclopropanesChemistry - A European Journal, 2011, 17(51), 14527-14538,
ごうせいかいろ 13
- Catalyst-free, scalable heterocyclic flow photocyclopropanationGreen Chemistry, 2021, 23(17), 6366-6372,
ごうせいかいろ 14
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol2008, , ,,
ごうせいかいろ 15
- Cyclic peptide-polymer complexes and their self-assemblyChemistry - A European Journal, 2009, 15(17), 4428-4436,
ごうせいかいろ 16
- A three component 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertionChemical Communications (Cambridge, 2023, 59(40), 6076-6079,
ごうせいかいろ 17
- High efficiency catalytic synthesis of N-sulfonyltriazole in aqueous phase by copper sulfate/substituted thioureaGaodeng Xuexiao Huaxue Xuebao, 2019, 40(5), 927-931,
ごうせいかいろ 18
- Synthesis and Reactivity of 5-Heterotruxenes Containing Sulfur or Nitrogen as the HeteroatomJournal of Organic Chemistry, 2019, 84(18), 11553-11561,
ごうせいかいろ 19
- p-Toluenesulfonyl azidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-9,
ごうせいかいろ 20
- Ambruticins: Tetrahydropyran ring formation and total synthesisOrganic & Biomolecular Chemistry, 2021, 19(28), 6210-6215,
4-Methylbenzenesulfonyl azide - Preparation Products
4-Methylbenzenesulfonyl azide - サプライヤー
4-Methylbenzenesulfonyl azide - 関連文献
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Elaine Tarrant,Claire V. O'Brien,Stuart G. Collins RSC Adv. 2016 6 31202
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Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
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3. Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogenHai-Shan Dang,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1996 1493
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Haopeng Xu,Chao Pi,Yangjie Wu,Xiuling Cui New J. Chem. 2022 46 2239
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Ze Zhang,Zi-Bin Tan,Chun-Yan Hong,De-Cheng Wu,Ye-Zi You Polym. Chem. 2016 7 1468
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A. V. Kuzmin,C. Neumann,L. J. G. W. van Wilderen,B. A. Shainyan,J. Bredenbeck Phys. Chem. Chem. Phys. 2016 18 8662
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Haiqin Deng,Ting Han,Engui Zhao,Ryan T. K. Kwok,Jacky W. Y. Lam,Ben Zhong Tang Polym. Chem. 2016 7 5646
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Junnan He,Nan Zheng,Ming Li,YuBin Zheng,Wangze Song Polym. Chem. 2021 12 4347
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Stuart G. Collins,Orlagh C. M. O'Sullivan,Patrick G. Kelleher,Anita R. Maguire Org. Biomol. Chem. 2013 11 1706
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Devenderan Ramanathan,Kayambu Namitharan,Kasi Pitchumani Chem. Commun. 2016 52 8436
4-Methylbenzenesulfonyl azide -に関する追加情報
Introduction to 4-Methylbenzenesulfonyl azide (CAS No. 941-55-9)
4-Methylbenzenesulfonyl azide, with the chemical identifier CAS No. 941-55-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl azides, which are widely recognized for their utility in constructing complex molecular architectures, particularly in the development of novel bioactive molecules. The presence of both a methyl group and a sulfonyl azide functionality imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
The sulfonyl azide moiety is particularly noteworthy due to its ability to participate in a variety of reactions, including nucleophilic substitution, cycloadditions, and rearrangements. These reactions are often employed in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The methylbenzene backbone provides additional versatility, allowing for selective modifications at different positions while maintaining the integrity of the azide group. This balance of reactivity and stability makes 4-Methylbenzenesulfonyl azide a preferred choice for researchers aiming to explore new chemical pathways.
In recent years, there has been a surge in research focused on the applications of sulfonyl azides in medicinal chemistry. One particularly exciting area is their use as precursors for generating pharmacophores that exhibit potent biological activity. For instance, studies have demonstrated that derivatives of 4-Methylbenzenesulfonyl azide can be transformed into molecules with antimicrobial and anti-inflammatory properties. The ability to functionalize the aromatic ring while retaining the reactive azide group allows for the creation of libraries of compounds that can be screened for therapeutic efficacy.
The synthetic utility of 4-Methylbenzenesulfonyl azide extends beyond pharmaceutical applications. In materials science, this compound has been explored as a building block for designing advanced polymers and coatings. The incorporation of sulfonyl azide groups into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Furthermore, the controlled decomposition of these groups can lead to the formation of novel nanostructures, which have potential applications in electronics and photonics.
Recent advancements in green chemistry have also influenced the handling and synthesis of 4-Methylbenzenesulfonyl azide. Researchers are increasingly adopting catalytic methods to minimize waste and improve yields. For example, transition metal-catalyzed reactions have been employed to achieve selective sulfonylation without generating harmful byproducts. These innovations align with the broader goal of sustainable chemistry, ensuring that the production and use of this compound are environmentally responsible.
The mechanistic understanding of 4-Methylbenzenesulfonyl azide has also seen significant progress. Computational studies have helped elucidate how the compound interacts with various reagents, providing insights into reaction pathways and intermediates. This knowledge is crucial for optimizing synthetic protocols and predicting the behavior of derivatives under different conditions. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming structural assignments and tracking reaction progress.
In conclusion, 4-Methylbenzenesulfonyl azide (CAS No. 941-55-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique combination of reactivity and stability makes it an indispensable tool for chemists seeking to innovate in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of chemical synthesis.
941-55-9 (4-Methylbenzenesulfonyl azide -) 関連製品
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- 80-17-1(Benzenesulfonyl Hydrazide)
- 80-39-7(N-Ethyl-P-toluenesulfonamide)
- 138-38-5(4-ethylbenzene-1-sulfonamide)
- 138-41-0(Carzenide)
- 63-74-1(Sulfanilamide)
- 70-55-3(4-methylbenzene-1-sulfonamide)
- 98-18-0(M-aminobenzenesulfonamide)

